

Synthesis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
Cat. No.:	B1199971

[Get Quote](#)

Introduction

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the industry as H-acid, is a crucial intermediate in the synthesis of a wide array of azo dyes.^{[1][2][3]} Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups, allows for versatile chemical modifications, making it a cornerstone in the production of vibrant and stable colorants for textiles, leather, and paper.^[4] This technical guide provides an in-depth exploration of the primary industrial synthesis pathway of H-acid, starting from naphthalene. The narrative delves into the mechanistic underpinnings of each synthetic step, offering field-proven insights into the experimental choices that govern the efficiency and purity of the final product.

The Industrial Synthesis Pathway: From Naphthalene to H-Acid

The commercial production of H-acid is a multi-step process that begins with the sulfonation of naphthalene, followed by nitration, reduction, and finally, hydrolysis.^[5] An alternative route commences with 1,8-naphthalic anhydride, involving sulfonation, ammoniation, Hofmann degradation, and hydrolysis.^{[6][7]} This guide will focus on the more traditional and widely practiced naphthalene-based synthesis.

Step 1: Sulfonation of Naphthalene to 2,7-Naphthalenedisulfonic Acid

The initial step in the synthesis of H-acid is the disulfonation of naphthalene. The primary objective is to selectively synthesize 2,7-naphthalenedisulfonic acid, as the positioning of the sulfonic acid groups dictates the substitution pattern in the subsequent nitration step.

The sulfonation of naphthalene is a temperature-dependent reaction. At lower temperatures, the kinetically favored product is naphthalene-1-sulfonic acid, while at higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product.^[8] To achieve disubstitution at the 2 and 7 positions, a multi-stage sulfonation process is often employed.

A typical industrial protocol involves reacting naphthalene with concentrated sulfuric acid under inert gas protection.^[9] The reaction may be carried out in stages with increasing temperatures to facilitate the formation of the desired disulfonic acid isomer. For instance, an initial sulfonation can be performed at a lower temperature, followed by the addition of more sulfuric acid or oleum and heating to a higher temperature to promote the formation of the 2,7-disubstituted product.^{[10][11]}

Step 2: Nitration of 2,7-Naphthalenedisulfonic Acid

The subsequent step is the dinitration of 2,7-naphthalenedisulfonic acid to yield 1,8-dinitronaphthalene-3,6-disulfonic acid. The sulfonic acid groups already present on the naphthalene ring direct the incoming nitro groups to the 1 and 8 positions.

This electrophilic aromatic substitution is typically carried out using a nitrating agent, such as fuming nitric acid, in the presence of sulfuric acid.^{[12][13]} The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety. The reaction mixture is often cooled before the addition of the nitrating agent.

Step 3: Reduction of 1,8-Dinitronaphthalene-3,6-disulfonic Acid

The reduction of the two nitro groups on the naphthalene ring to amino groups is a critical step in forming 1,8-diaminonaphthalene-3,6-disulfonic acid. A common method for this reduction in an industrial setting is the use of iron powder in an acidic medium.^[13] Catalytic hydrogenation

is another viable method, where hydrogen gas is used in the presence of a catalyst, such as palladium on carbon (Pd/C).[\[1\]](#)[\[14\]](#)[\[15\]](#) The choice of reducing agent and conditions can influence the yield and purity of the resulting diamine.

Step 4: Hydrolysis of 1,8-Diaminonaphthalene-3,6-disulfonic Acid to H-Acid

The final step in the synthesis is the conversion of 1,8-diaminonaphthalene-3,6-disulfonic acid to **4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid** (H-acid). This is achieved through a hydrolysis reaction, often carried out under acidic conditions at elevated temperatures.[\[1\]](#) This step selectively replaces one of the amino groups with a hydroxyl group. The precise conditions, including the concentration of the acid and the reaction temperature and time, are crucial for maximizing the yield of H-acid and minimizing the formation of byproducts.[\[1\]](#)

An alternative and historically significant method for introducing the hydroxyl group is through alkali fusion.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) In this process, an aminated naphthalenesulfonic acid is heated with a strong base like sodium hydroxide at high temperatures.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) This harsh reaction condition facilitates the nucleophilic substitution of a sulfonate or other leaving group with a hydroxyl group.

Experimental Protocols

The following is a representative, step-by-step methodology for the synthesis of H-acid.

Step 1: Synthesis of 2,7-Naphthalenedisulfonic Acid

- Charge a reaction vessel with industrial-grade naphthalene and heat it to a molten state (approximately 80-90 °C) under a nitrogen atmosphere.[\[9\]](#)
- Slowly add concentrated sulfuric acid (98%) to the molten naphthalene while maintaining the temperature. The molar ratio of naphthalene to sulfuric acid is a critical parameter to control the extent of sulfonation.[\[9\]](#)
- After the initial addition, raise the temperature to promote the formation of the disulfonic acid. The reaction may be carried out at temperatures up to 180-190 °C for several hours.[\[10\]](#)

- Upon completion, the reaction mixture is cooled and can be worked up by dilution with water and subsequent isolation of the 2,7-naphthalenedisulfonic acid, often as a salt.[10]

Step 2: Synthesis of 1,8-Dinitronaphthalene-3,6-disulfonic Acid

- Dissolve the 2,7-naphthalenedisulfonic acid obtained from the previous step in concentrated sulfuric acid in a reaction vessel equipped with cooling.
- Cool the solution to a low temperature (e.g., 0-10 °C).
- Slowly add fuming nitric acid (98%) dropwise to the cooled solution while vigorously stirring and maintaining the low temperature.[12]
- After the addition is complete, allow the reaction to proceed for a specified time, monitoring the progress by a suitable analytical method like HPLC.[21]
- Once the reaction is complete, the product, 1,8-dinitronaphthalene-3,6-disulfonic acid, is isolated by dilution with water, which causes it to precipitate.[12]

Step 3: Synthesis of 1,8-Diaminonaphthalene-3,6-disulfonic Acid

- Suspend the 1,8-dinitronaphthalene-3,6-disulfonic acid in water or a dilute acid solution in a reaction vessel.
- Add a reducing agent, such as iron powder, portion-wise while stirring.[13]
- The reaction is often exothermic, and the temperature may need to be controlled.
- The reaction is monitored until the disappearance of the starting dinitro compound.
- After the reduction is complete, the reaction mixture is filtered to remove the iron sludge, and the resulting solution of 1,8-diaminonaphthalene-3,6-disulfonic acid is carried forward to the next step.

Step 4: Synthesis of **4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H-Acid)**

- Take the aqueous solution of 1,8-diaminonaphthalene-3,6-disulfonic acid and adjust the acidity with sulfuric acid.

- Heat the acidic solution to a high temperature (e.g., 130-135 °C) and maintain it for several hours to facilitate hydrolysis.[\[1\]](#)
- Monitor the reaction for the formation of H-acid and the disappearance of the starting diamine.
- Upon completion, cool the reaction mixture to induce the crystallization of the H-acid product.[\[7\]](#)
- The precipitated H-acid is then isolated by filtration, washed, and dried.[\[22\]](#)

Quantitative Data Summary

Step	Reactants	Key Conditions	Product	Typical Yield	Purity
1. Sulfonation	Naphthalene, Conc. H ₂ SO ₄	90-190°C, inert atmosphere	2,7-Naphthalene disulfonic acid	>90%	~93%
2. Nitration	2,7-Naphthalene disulfonic acid, Fuming HNO ₃ , H ₂ SO ₄	0-10°C	1,8-Dinitronaphthalene-3,6-disulfonic acid	~85%	>98%
3. Reduction	1,8-Dinitronaphthalene-3,6-disulfonic acid, Fe powder or H ₂ /Pd-C	Acidic medium or under H ₂ pressure	1,8-Diaminonaphthalene-3,6-disulfonic acid	>95%	>98%
4. Hydrolysis	1,8-Diaminonaphthalene-3,6-disulfonic acid, H ₂ SO ₄	130-135°C	4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid)	~90%	>98%

Visualizing the Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of H-acid from naphthalene.

Conclusion

The synthesis of **4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid** is a well-established industrial process that requires careful control over reaction conditions to ensure high yield and purity. Each step, from the initial sulfonation of naphthalene to the final hydrolysis, plays a critical role in the formation of this important dye intermediate. Understanding the underlying chemical principles and the rationale behind the specific experimental parameters is paramount for researchers and professionals in the field of dye chemistry and drug development. The continuous optimization of this synthesis pathway, with a focus on greener and more efficient methods, remains an active area of research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102936214A - Method for clean preparation H acid - Google Patents [patents.google.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ijirset.com [ijirset.com]
- 4. nbinno.com [nbino.com]
- 5. H-acid manufacturing process | PPTX [slideshare.net]

- 6. CN102464597B - Method for sulfonating naphthalene - Google Patents [patents.google.com]
- 7. CN107759496B - H acid synthesis method - Google Patents [patents.google.com]
- 8. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 9. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]
- 10. CN102993061B - Preparation method of 2,7-sodium naphthalenedisulfonate product using transforming production of 1,6-naphthalenedisulfonic mother liquid - Google Patents [patents.google.com]
- 11. EP0047450B1 - Process for the production of naphthalene-2-sulphonic acid and naphthalene-2,6-and-2,7-disulphonic acids - Google Patents [patents.google.com]
- 12. CN102936213A - Clean preparation method of 1, 8-dinitro-3, 6-naphthalenedisulfonic acid - Google Patents [patents.google.com]
- 13. JPH04210954A - Production of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid - Google Patents [patents.google.com]
- 14. Method for synthesizing 1, 8-diaminonaphthalene through selective reduction of 1, 8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 15. [patents.justia.com](#) [patents.justia.com]
- 16. CN104693009A - Method for cooperatively producing 1-naphthol and 2-naphthol from naphthalene sulfonation product by virtue of direct alkali fusion - Google Patents [patents.google.com]
- 17. CN104693009B - Naphthalene sulfonated products direct alkali fusion coproduction 1-naphthols and the method for beta naphthal - Google Patents [patents.google.com]
- 18. CN104016835B - Sulfonation and alkali fusion optimized production process for 2-naphthol - Google Patents [patents.google.com]
- 19. CN104016835A - Sulfonation and alkali fusion optimized production process for 2-naphthol - Google Patents [patents.google.com]
- 20. CN101381331A - Method for preparing color-forming intermediate H acids - Google Patents [patents.google.com]
- 21. [researchgate.net](#) [researchgate.net]
- 22. EP0064651B1 - Process for the isolation of h acid and k acid - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Synthesis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199971#synthesis-pathway-for-4-amino-5-hydroxy-2-7-naphthalenedisulfonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com